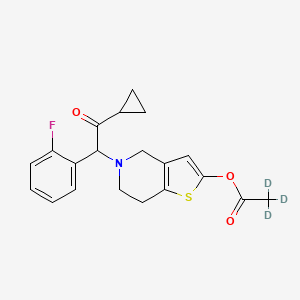

Prasugrel-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20FNO3S |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3/i1D3 |

InChI Key |

DTGLZDAWLRGWQN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Prasugrel-d3 in Bioanalytical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Prasugrel-d3 in the bioanalytical research of Prasugrel, a potent antiplatelet agent. Specifically, it details its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Prasugrel and its metabolites in biological matrices.

Core Application: A Superior Internal Standard for Quantitative Bioanalysis

This compound, a deuterated form of Prasugrel, serves as an ideal internal standard in research, particularly in pharmacokinetic and bioequivalence studies. Its primary function is to ensure the accuracy and precision of the quantification of Prasugrel and its active metabolite, R-138727, in complex biological samples such as human plasma.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. This is because their physicochemical properties are nearly identical to those of the analyte of interest. Consequently, they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. This allows for the correction of variability that can be introduced during sample preparation, chromatography, and detection. While some studies have utilized other compounds as internal standards, the use of a deuterated analog like this compound or its deuterated active metabolite (e.g., R138727-MP-d4) is considered best practice for robust and reliable bioanalytical methods, as acknowledged in regulatory submissions.[1]

Quantitative Data from Bioanalytical Methods for Prasugrel Metabolites

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods developed for the determination of Prasugrel's active metabolite, R-138727. While not all of these studies explicitly used this compound, the data provides a valuable reference for the performance of such assays.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for R-138727

| Internal Standard Used | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Trandolapril | 1.0 - 500.12 | 1.0 |

| Emtricitabine | 0.2 - 120 | 0.2 |

| Not Specified | 0.5 - 250 | 0.5 |

| Not Specified | 1 - 500 (inactive metabolites) | 1.0 |

Table 2: Precision and Accuracy of LC-MS/MS Methods for R-138727

| Internal Standard Used | Inter-day Accuracy (%) | Inter-day Precision (% RSD) | Intra-day Accuracy (%) | Intra-day Precision (% RSD) | Mean Recovery (%) |

| Trandolapril | Not Reported | Not Reported | Not Reported | Not Reported | 90.1 - 104.1 |

| Emtricitabine | 95.2 - 102.2 | 3.9 - 9.6 | 95.2 - 102.2 | 3.9 - 9.6 | Not Reported |

| Not Specified | -7.00 to 5.98 | 0.98 to 3.39 | Not Reported | Not Reported | Not Reported |

| Not Specified | -10.5 to 12.5 (inactive metabolites) | 2.4 to 6.6 (inactive metabolites) | Not Reported | Not Reported | Not Reported |

Experimental Protocols: A Representative LC-MS/MS Method

While specific protocols using this compound are not extensively detailed in publicly available literature, a representative methodology can be constructed based on common practices in the field for the quantification of Prasugrel's active metabolite, R-138727, in human plasma. The use of this compound as an internal standard would be integrated into this workflow.

Sample Preparation with Derivatization

The active metabolite of Prasugrel, R-138727, contains a reactive thiol group, making it unstable. Therefore, a crucial step in the sample preparation is its immediate derivatization upon blood collection to ensure stability.[2][3]

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Derivatization: Immediately after collection, add a solution of a derivatizing agent, such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone, to the blood sample.[2][3] This agent reacts with the thiol group of R-138727, forming a stable derivative.

-

Internal Standard Spiking: Add a known concentration of the this compound internal standard solution to the plasma sample.

-

Protein Precipitation or Liquid-Liquid Extraction:

-

Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Vortex and then centrifuge to separate the supernatant.

-

Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the plasma sample. Vortex to facilitate the transfer of the analyte and internal standard to the organic layer. Separate the organic layer.

-

-

Evaporation and Reconstitution: Evaporate the supernatant or the organic layer to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography

-

Chromatographic Column: A reverse-phase C18 column is typically used for the separation.[3]

-

Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a buffer (e.g., ammonium formate or formic acid).[3]

-

Elution: Isocratic or gradient elution can be employed to achieve optimal separation of the analyte from other plasma components.

-

Flow Rate: A typical flow rate is in the range of 0.2 to 1.0 mL/min.

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the derivatized R-138727 and its corresponding product ion, as well as a precursor-product ion pair for the this compound internal standard. This highly selective detection method enhances the signal-to-noise ratio and reduces interferences.

Visualizations: Signaling Pathways and Experimental Workflows

Prasugrel Metabolic Pathway

Prasugrel is a prodrug that requires metabolic activation to exert its pharmacological effect. The following diagram illustrates the key steps in its biotransformation.

Caption: Metabolic activation of the prodrug Prasugrel.

Experimental Workflow for Quantification of Prasugrel's Active Metabolite

The following diagram outlines the typical experimental workflow for the quantification of the active metabolite of Prasugrel (R-138727) in plasma samples using a stable isotope-labeled internal standard.

Caption: A typical bioanalytical workflow for R-138727.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Prasugrel-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Prasugrel, with a specific focus on the preparation of its deuterated analog, Prasugrel-d3. This document details the synthetic pathways, experimental protocols, and analytical characterization necessary for the successful production and verification of this isotopically labeled compound.

Introduction to Prasugrel and Isotopic Labeling

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is a prodrug that is metabolized in vivo to an active metabolite which irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet activation and aggregation. It is indicated for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome managed with percutaneous coronary intervention.

Isotopically labeled compounds, such as this compound, are invaluable tools in pharmaceutical research and development. The incorporation of deuterium (d), a stable isotope of hydrogen, allows for the use of the labeled compound as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic and metabolic studies. The deuterium label provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Synthesis of this compound

The synthesis of this compound is achieved by introducing the deuterium atoms in the final stage of the synthesis of Prasugrel. This is accomplished by utilizing a deuterated acetylating agent to introduce the trideuterated acetyl group.

Synthetic Pathway

The most common synthetic route to Prasugrel involves the acylation of the key intermediate, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, with an acetylating agent. For the synthesis of this compound, a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, is employed.

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established synthetic methods for Prasugrel and have been adapted for the synthesis of this compound.

Step 1: Synthesis of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Prasugrel Precursor)

A detailed procedure for the synthesis of the non-deuterated precursor can be found in the literature.[1][2] Generally, it involves the N-alkylation of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile.

Step 2: Synthesis of this compound

To a solution of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or N,N-dimethylformamide), a base (e.g., triethylamine or potassium carbonate) is added. The mixture is cooled in an ice bath, and a deuterated acetylating agent, such as acetyl-d3 chloride or acetic-d3 anhydride, is added dropwise. The reaction is stirred at a controlled temperature (e.g., 0-5 °C) for a specified period (typically 1-4 hours) until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification:

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Isotopic Labeling

The isotopic labeling of Prasugrel with three deuterium atoms is achieved at the acetyl moiety. This is accomplished by using acetyl-d3 chloride or acetic-d3 anhydride as the acetylating agent in the final synthetic step.

Figure 2: Isotopic labeling strategy for this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value |

| Reaction Yield | 80-95% (for the final acetylation step) |

| Isotopic Purity | >98% (as determined by mass spectrometry) |

| Chemical Purity | >98% (as determined by HPLC) |

Analytical Characterization

The structure and purity of the synthesized this compound must be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of non-deuterated Prasugrel, with the notable absence of the singlet corresponding to the acetyl methyl protons (typically around δ 2.2-2.3 ppm). The other proton signals of the molecule should remain unchanged.

-

¹³C NMR: The ¹³C NMR spectrum of this compound will show the characteristic signals for the Prasugrel backbone. The signal for the acetyl methyl carbon will be observed as a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium and determining the isotopic purity.

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The ESI-MS spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z that is 3 units higher than that of non-deuterated Prasugrel (C₂₀H₂₀FNO₃S, MW: 373.44). Therefore, the expected [M+H]⁺ for this compound (C₂₀H₁₇D₃FNO₃S) is approximately 377.14.

-

Isotopic Enrichment Analysis: High-resolution mass spectrometry (HRMS) can be used to determine the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated molecular ions.

The following table summarizes the key analytical data for Prasugrel for comparison.

| Technique | Expected Data for Prasugrel (Non-deuterated) |

| ¹H NMR | Characteristic peaks for aromatic, aliphatic, and acetyl protons. The acetyl protons typically appear as a singlet around δ 2.2-2.3 ppm. |

| ¹³C NMR | Signals corresponding to all 20 carbon atoms of the Prasugrel molecule. |

| MS (ESI) | [M+H]⁺ at m/z ≈ 374.12. |

Experimental Workflow

The overall workflow for the synthesis and analysis of this compound can be summarized as follows:

Figure 3: Experimental workflow for this compound synthesis.

Conclusion

This technical guide outlines the synthesis and isotopic labeling of this compound. By following the described synthetic route and analytical procedures, researchers can reliably produce and characterize this important tool for use in drug metabolism and pharmacokinetic studies. The key to a successful synthesis lies in the careful execution of the deuterated acetylation step and rigorous purification and analytical confirmation of the final product.

References

The Role of Prasugrel-d3 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical data relevant to the antiplatelet agent Prasugrel, with a specific focus on the role of its deuterated analog, Prasugrel-d3. While not a therapeutic agent itself, this compound is a critical tool in the analytical methodologies used to quantify Prasugrel and its metabolites, ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies. This document will detail the metabolic pathways of Prasugrel, summarize key quantitative data, and provide insights into the experimental protocols where this compound serves as an internal standard.

Introduction to Prasugrel and the Significance of Isotopic Labeling

Prasugrel is a third-generation thienopyridine and a potent antiplatelet agent.[1][2] It is a prodrug that, after oral administration, undergoes rapid and extensive metabolism to form its active metabolite, R-138727.[3][4][5] This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation.[1][5][6]

In the development and analysis of drugs like Prasugrel, stable isotope-labeled internal standards are indispensable for quantitative bioanalysis using mass spectrometry.[7] this compound, the deuterium-labeled version of Prasugrel, serves this purpose.[7] Its chemical properties are nearly identical to Prasugrel, but its increased mass allows it to be distinguished by a mass spectrometer. This enables precise quantification of the unlabeled drug in biological samples by correcting for variations during sample preparation and analysis.

Pharmacokinetics of Prasugrel

Prasugrel is rapidly absorbed and metabolized, with its active metabolite reaching peak plasma concentrations approximately 30 minutes after oral administration.[3][5][8] The pharmacokinetic profile of Prasugrel's active metabolite is characterized by a rapid onset of action and a mean elimination half-life of about 7.4 hours.[5][9] Elimination of Prasugrel's metabolites occurs primarily through the kidneys.[5][6]

Table 1: Pharmacokinetic Parameters of Prasugrel's Active Metabolite (R-138727)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3][5][8] |

| Elimination Half-Life (t1/2) | ~7.4 hours (range 2-15 hours) | [5][9][10] |

| Apparent Volume of Distribution (Vd/F) | 30 L to 84 L | [9] |

| Plasma Protein Binding | 98% (in vitro, to human serum albumin) | [4][9] |

| Primary Route of Excretion | Renal (~68% in urine) | [9][10] |

Metabolism of Prasugrel

Prasugrel undergoes a two-step metabolic activation process. First, it is rapidly hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive thiolactone intermediate, R-95913.[6][9] Subsequently, this intermediate is oxidized by cytochrome P450 enzymes, mainly CYP3A and CYP2B6, to form the active metabolite, R-138727.[5][6][9] This active metabolite is then further metabolized to inactive compounds.[9]

Experimental Protocols

Bioanalytical Method for Prasugrel Quantification

A common experimental protocol for the quantification of Prasugrel's active metabolite in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). In this method, this compound is used as an internal standard.

Objective: To determine the concentration of Prasugrel's active metabolite (R-138727) in plasma samples.

Materials:

-

Human plasma samples

-

Prasugrel active metabolite (R-138727) reference standard

-

This compound (as an internal standard)

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitor the specific mass-to-charge ratio (m/z) transitions for both R-138727 and the this compound internal standard.

-

-

-

Quantification:

-

The concentration of R-138727 in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the reference standard.

-

Conclusion

This compound is a vital analytical tool that enables the precise and accurate quantification of Prasugrel and its metabolites in biological matrices. While not used therapeutically, its role as an internal standard is fundamental to the pharmacokinetic and pharmacodynamic studies that form the basis of our understanding of Prasugrel's clinical efficacy and safety. The methodologies outlined in this guide highlight the importance of stable isotope-labeled compounds in modern drug development and research.

References

- 1. Prasugrel: a new antiplatelet drug for the prevention and treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery and development of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

The Strategic Integration of Deuterium in Pharmacokinetic Studies: An In--depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a pivotal strategy in modern drug development. This deliberate isotopic modification, known as deuterium labeling, leverages the kinetic isotope effect (KIE) to favorably alter the pharmacokinetic profiles of therapeutic agents. By strategically replacing hydrogen atoms at sites of metabolic vulnerability, deuterium labeling can significantly slow down drug metabolism, leading to a longer half-life, increased systemic exposure, and potentially a more favorable safety and tolerability profile. This guide provides a comprehensive technical overview of the role of deuterium labeling in pharmacokinetic studies, detailing its underlying principles, practical applications, and the methodologies employed in its evaluation.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The foundation of deuterium's utility in pharmacokinetics lies in the kinetic isotope effect. A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond due to the greater mass of deuterium (one proton and one neutron) compared to protium (one proton)[1][2]. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position[1][3]. This phenomenon can lead to a significant decrease in the rate of drug metabolism, particularly for drugs primarily cleared through oxidative pathways mediated by cytochrome P450 (CYP) enzymes[2][4].

The magnitude of the KIE is expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD). A significant primary KIE is indicative that C-H bond cleavage is, at least in part, the rate-limiting step in the metabolic process[2].

Impact on Pharmacokinetic Parameters

The deliberate incorporation of deuterium can lead to measurable and clinically meaningful alterations in a drug's pharmacokinetic profile. The primary benefits observed include:

-

Reduced Metabolic Clearance: By slowing the rate of metabolism, deuterium labeling can decrease the intrinsic clearance of a drug[5].

-

Increased Half-Life (t½): A lower clearance rate directly translates to a longer elimination half-life, allowing for less frequent dosing and improved patient compliance[1][2].

-

Enhanced Systemic Exposure (AUC): Slower metabolism results in a higher area under the plasma concentration-time curve (AUC), meaning the body is exposed to the therapeutic agent for a longer duration at a given dose[5].

-

Reduced Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations, minimizing the peaks and troughs that can be associated with adverse effects and reduced efficacy, respectively.

-

Metabolic Switching: Deuteration at a primary site of metabolism can sometimes redirect metabolism to alternative pathways[2]. This can be advantageous if the primary metabolic route leads to the formation of toxic or inactive metabolites[3][5].

Quantitative Data Presentation: Comparative Pharmacokinetics

The following tables summarize the pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated parent compounds, illustrating the tangible benefits of this strategy.

Table 1: Deutetrabenazine vs. Tetrabenazine

| Parameter | Deutetrabenazine (Metabolites) | Tetrabenazine (Metabolites) | Fold Change | Reference(s) |

| Half-life (t½) | ~9-10 hours | ~4-5 hours | ~2x increase | [6] |

| AUC | ~2x higher | Baseline | ~2x increase | [6] |

| Cmax | Marginally increased | Baseline | Minor increase | [6] |

Data represents the active metabolites (α- and β-dihydrotetrabenazine).

Table 2: d3-Enzalutamide vs. Enzalutamide

| Parameter | d3-Enzalutamide | Enzalutamide | Fold Change | Reference(s) |

| In vitro CLint (human liver microsomes) | 72.9% lower | Baseline | ~3.7x decrease | [7] |

| Cmax (in rats) | 35% higher | Baseline | 1.35x increase | [7] |

| AUC (in rats) | 102% higher | Baseline | 2.02x increase | [7] |

| M2 Metabolite Exposure (in rats) | 8-fold lower | Baseline | 8x decrease | [7] |

Table 3: d9-Methadone vs. Methadone (in mice)

| Parameter | d9-Methadone | Methadone | Fold Change | Reference(s) |

| AUC | 5.7x higher | Baseline | 5.7x increase | [8] |

| Cmax | 4.4x higher | Baseline | 4.4x increase | [8] |

| Clearance | 0.9 ± 0.3 L/h/kg | 4.7 ± 0.8 L/h/kg | ~5.2x decrease | [8] |

Table 4: Deutivacaftor (CTP-656) vs. Ivacaftor

| Parameter | Deutivacaftor (CTP-656) | Ivacaftor | Fold Change | Reference(s) |

| Half-life (t½) | ~15.9 hours | Administered twice daily | Enables once-daily dosing | [9] |

| In vitro Metabolic Stability | Markedly enhanced | Baseline | Significant increase | [9] |

Experimental Protocols

Synthesis of Deuterated Compounds

The synthesis of deuterated drug candidates is a critical first step. Various methods are employed, often tailored to the specific molecule and the desired position of deuteration[10][11][12].

General Strategies:

-

Use of Deuterated Building Blocks: Incorporating commercially available or custom-synthesized deuterated starting materials into the overall synthetic route[10].

-

Catalytic Hydrogen-Deuterium Exchange: Employing transition metal catalysts (e.g., Palladium on carbon) with a deuterium source like D2 gas or heavy water (D2O) to replace specific hydrogens with deuterium on an existing molecule[12].

-

Reduction with Deuterated Reagents: Utilizing deuterated reducing agents, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4), to introduce deuterium during the reduction of functional groups like ketones or esters.

Example Protocol: Synthesis of a Deuterated Amine via Reductive Amination

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the corresponding ketone or aldehyde precursor (1 equivalent) in a suitable deuterated solvent (e.g., methanol-d4).

-

Amine Addition: Add the desired amine (1.1 equivalents) to the solution.

-

Formation of Imine/Enamine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

-

Reduction: Cool the reaction mixture to 0°C and add a deuterated reducing agent, such as sodium cyanoborodeuteride (NaBD3CN) (1.5 equivalents), portion-wise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired deuterated amine.

In Vitro Metabolic Stability Assessment: Microsomal Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes[13][14][15][16][17].

Materials:

-

Test compound and its non-deuterated counterpart

-

Pooled liver microsomes (human, rat, etc.)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for analytical quantification

Protocol:

-

Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

-

Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.

-

Initiation of Reaction: Add the test compound to the microsomal suspension and pre-incubate for 5-10 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile or methanol with the internal standard. This precipitates the proteins and stops the enzymatic activity.

-

Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

In Vivo Pharmacokinetic Study and Bioanalysis

Animal studies are conducted to determine the in vivo pharmacokinetic profile of the deuterated drug compared to its non-deuterated analog.

Protocol Outline:

-

Animal Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Extraction: Extract the drug and its metabolites from the plasma using protein precipitation or liquid-liquid extraction. A deuterated internal standard is added to correct for extraction efficiency and matrix effects[18][19][20][21][22].

-

LC-MS/MS Analysis: Quantify the concentrations of the parent drug and its metabolites in the plasma extracts using a validated LC-MS/MS method[18][19][20][21][22]. The mass spectrometer is set to detect the specific mass-to-charge ratios of the deuterated and non-deuterated analytes and the internal standard.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as AUC, Cmax, tmax, and t½ from the plasma concentration-time data.

Visualizing the Impact of Deuterium Labeling

The Deuterium Kinetic Isotope Effect on Metabolism

The following diagram illustrates the fundamental principle of how deuterium substitution slows down enzymatic metabolism.

Experimental Workflow for Comparative Pharmacokinetic Studies

This workflow outlines the key steps in evaluating the pharmacokinetic properties of a deuterated drug candidate.

Indirect Effect on a Signaling Pathway: The Case of Enzalutamide

Deuteration can indirectly influence cellular signaling by altering the metabolic profile of a drug. For example, enzalutamide is an androgen receptor (AR) inhibitor used in the treatment of prostate cancer[23][24][25][26][27]. Its metabolism includes N-demethylation to form the M2 metabolite. If this metabolite has altered activity at the AR, reducing its formation through deuteration could modulate the overall impact on the AR signaling pathway.

Conclusion

Deuterium labeling represents a sophisticated and powerful tool in the medicinal chemist's armamentarium for optimizing the pharmacokinetic properties of drug candidates. By leveraging the kinetic isotope effect, this strategy can lead to significant improvements in metabolic stability, resulting in a longer half-life and increased systemic exposure. The successful development and approval of deuterated drugs like deutetrabenazine underscore the clinical and commercial viability of this approach. A thorough understanding of the principles of the KIE, coupled with rigorous in vitro and in vivo pharmacokinetic evaluation, is essential for harnessing the full potential of deuterium labeling in the development of safer and more effective medicines.

References

- 1. Deuterated drug - Wikipedia [en.wikipedia.org]

- 2. bioscientia.de [bioscientia.de]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vanzacaftor–tezacaftor–deutivacaftor versus elexacaftor–tezacaftor–ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20–121-102 and VX20–121-103): results from two randomised, active-controlled, phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. charnwooddiscovery.com [charnwooddiscovery.com]

- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. researchgate.net [researchgate.net]

- 24. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular mechanisms of enzalutamide resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 27. researchgate.net [researchgate.net]

Prasugrel-d3: A Technical Guide for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This in-depth technical guide provides critical information on Prasugrel-d3, a deuterated analog of the antiplatelet agent Prasugrel. This document outlines key suppliers, purity specifications, and detailed experimental methodologies for its analysis, designed to support research and development activities.

This compound: Supplier and Purity Overview

This compound is an isotopically labeled version of Prasugrel, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The purity of this compound is paramount for accurate quantification in complex biological matrices. Several reputable suppliers offer this compound, with purity typically determined by High-Performance Liquid Chromatography (HPLC).

A summary of representative supplier data is presented below:

| Supplier | Product Name | Catalog Number | Stated Purity | Analytical Method |

| MedChemExpress | This compound | HY-15284S1 | 98.58%[1] | HPLC |

| SynZeal | Prasugrel D3 | SZ-P024D01 | - | Synthesis on demand[2] |

| TLC Pharmaceutical Standards | Prasugrel Metabolite (R-106583)-d3 | P-3952 | - | Not specified |

Note: Purity values can vary between batches. Always refer to the supplier's Certificate of Analysis for batch-specific data.

For the non-deuterated form, Prasugrel, purity is often reported as ≥98% or >99% by HPLC from various suppliers.[3]

Experimental Protocol: Purity Determination by HPLC

The following is a representative HPLC method for the determination of Prasugrel and its related substances, adapted from established analytical procedures.[4] This method can be optimized for the specific analysis of this compound.

Objective: To determine the purity of a this compound sample by identifying and quantifying the main component and any potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents and Materials:

-

This compound reference standard and sample.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid or other suitable buffer components.

-

Methanol (for sample preparation).

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Further dilute to a working concentration with the mobile phase.

-

Sample Preparation: Prepare the this compound sample in the same manner as the standard solution.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution multiple times to ensure system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram to determine the purity.

-

Visualizing Experimental Workflows

To further elucidate the experimental process, the following diagrams, generated using Graphviz, illustrate the key workflows.

Caption: Experimental workflow for HPLC-based purity determination of this compound.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is recommended to consult the specific documentation provided by your chosen supplier and relevant scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Prasugrel using Prasugrel-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent, belonging to the thienopyridine class of drugs. It is a prodrug that, after oral administration, is rapidly metabolized to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptors on platelets, inhibiting their activation and aggregation, and thereby reducing the risk of thrombotic events.[1]

Accurate and precise quantification of Prasugrel and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Prasugrel-d3 or its active metabolite analog (R-138727-d4), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, ensuring high accuracy and precision of the analytical method.

This document provides detailed application notes and protocols for the quantitative analysis of Prasugrel's active metabolite (R-138727) in human plasma using a deuterated internal standard.

Signaling Pathway of Prasugrel's Mechanism of Action

Prasugrel undergoes a two-step metabolic activation to exert its antiplatelet effect. Initially, it is hydrolyzed by esterases to an inactive thiolactone intermediate. Subsequently, this intermediate is oxidized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, blocking ADP-mediated signaling pathways that lead to platelet activation and aggregation.

Prasugrel Metabolic Activation and Platelet Inhibition Pathway.

Experimental Protocols

Materials and Reagents

-

Analytes: Prasugrel active metabolite (R-138727) reference standard, Prasugrel active metabolite-d4 (R-138727-d4) internal standard.

-

Biological Matrix: Human plasma (with K2-EDTA as anticoagulant).

-

Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Ammonium acetate.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 1 cc, 30 mg).

Instrumentation

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-138727 and R-138727-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the R-138727 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of R-138727-d4 in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 100 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the R-138727 working standard solutions.

Sample Preparation Protocol (Solid Phase Extraction)

-

Thaw: Thaw plasma samples, calibration standards, and QC samples at room temperature.

-

Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 25 µL of the R-138727-d4 internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 acetonitrile:water is added).

-

Vortex: Vortex the tubes for 10 seconds.

-

Condition SPE Cartridges: Condition the C18 SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

-

Load Samples: Load the entire sample mixture onto the conditioned SPE cartridges.

-

Wash: Wash the cartridges with 1 mL of deionized water.

-

Elute: Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

-

Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue with 100 µL of the mobile phase.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.0 min: 10-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-10% B

-

2.6-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

R-138727: The precursor-to-product ion transition for the derivatized active metabolite is often cited as m/z 498.3 → 206.0.[2] (Note: The active metabolite is often derivatized for stability and improved chromatographic performance).

-

R-138727-d4: The corresponding transition for the deuterated internal standard would be expected to be m/z 502.3 → 210.0 (assuming a +4 Da shift). Note: These transitions should be optimized for the specific instrument used.

-

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Collision Gas: Argon.

-

-

Data Presentation: Quantitative Analysis Summary

The following tables summarize typical validation parameters for a bioanalytical method for the quantification of Prasugrel's active metabolite (R-138727) using a deuterated internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 0.5 - 250 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15% | ± 15% | < 15% | ± 15% |

| Low | 1.5 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High | 200 | < 10% | ± 10% | < 10% | ± 10% |

| Data presented is representative and should be established during method validation. |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| R-138727 | > 85% | < 15% |

| R-138727-d4 | > 85% | < 15% |

Mandatory Visualizations

Experimental Workflow

References

- 1. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Prasugrel's Active Metabolite (R-138727) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prasugrel is a prodrug and a potent thienopyridine antiplatelet agent that requires metabolic activation to exert its therapeutic effect.[1] The primary active metabolite, R-138727, contains a reactive thiol group which makes it unstable in biological matrices.[2][3] For accurate bioanalysis, immediate derivatization of this thiol group upon blood collection is crucial to ensure its stability during sample processing and storage.[4][5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of R-138727 in human plasma. The protocol utilizes Prasugrel-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[6]

Experimental Protocols

Materials and Reagents

-

Analytes and Standards: Prasugrel Active Metabolite (R-138727) reference standard, this compound (Internal Standard).

-

Derivatization Agent: N-ethyl maleimide (NEM) or 2-bromo-3'-methoxyacetophenone.[2][4]

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Deionized Water.

-

Reagents: Ammonium Formate, Formic Acid.

-

Plasma: Blank human plasma (K2-EDTA).

-

Supplies: 1.5 mL polypropylene tubes, 96-well plates, analytical column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm).[3]

Plasma Sample Collection and Stabilization

This is a critical step to prevent the degradation of the thiol-containing active metabolite.

-

Collect whole blood into tubes containing K2-EDTA anticoagulant.

-

Immediately (within 30 seconds of collection) add a derivatizing agent to the whole blood. For example, add 25 µL of a 500 mM solution of 2-bromo-3'-methoxyacetophenone in acetonitrile.[5]

-

Gently mix and incubate as required by the specific derivatizing agent.

-

Centrifuge the sample within 30 minutes at approximately 2800 rpm for 15 minutes at 4°C to separate the plasma.[5]

-

Transfer the resulting plasma supernatant to a clean polypropylene tube and store at -20°C or lower until analysis. The derivatized analyte has been shown to be stable for at least 3 months at -20°C.[3]

Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare separate stock solutions of R-138727 (derivatized) and this compound (IS) in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the R-138727 stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards.

-

Working IS Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in the same diluent.

-

CC and QC Preparation: Spike appropriate amounts of the working standard solutions into blank, stabilized human plasma to achieve the desired concentration range for the calibration curve (e.g., 0.2 to 250 ng/mL) and for low, medium, and high QC samples.

Sample Extraction Protocol (Liquid-Liquid Extraction)

This protocol is adapted from established methods for Prasugrel's active metabolite.[3]

-

Aliquot 100 µL of each plasma sample (standards, QCs, and unknowns) into 1.5 mL polypropylene tubes.

-

Add 25 µL of the this compound working internal standard solution to each tube (except for blank samples) and vortex briefly.

-

Add 1 mL of an extraction solvent (e.g., ethyl acetate) to each tube.

-

Vortex mix for 2 minutes to ensure thorough extraction.

-

Centrifuge at 13,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile and 10 mM ammonium formate).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Quantitative data from various validated methods are summarized below for reference.

Table 1: LC-MS/MS Method Parameters

| Parameter | Condition | Reference |

| LC Column | Hypurity C18, 5 µm (50 mm × 4.6 mm, i.d.) | [3] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 3.0) (50:50, v/v) | [3] |

| Flow Rate | 0.6 - 1.0 mL/min | [2][7] |

| Run Time | ~3.7 minutes | [3] |

| Injection Volume | 10 µL | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4][8] |

| Detection | Multiple Reaction Monitoring (MRM) | [9] |

| MRM Transition (Analyte) | m/z 498.3 → 206.0 (for NEM-derivatized R-138727) | [2][9] |

| MRM Transition (IS) | To be optimized for this compound |

Table 2: Summary of Method Validation Parameters for R-138727

| Parameter | Range / Value | Reference(s) |

| Linearity Range | 0.2 - 120 ng/mL | [9] |

| 0.5 - 250 ng/mL | [4][5][8] | |

| 1.0 - 500.12 ng/mL | [3] | |

| LLOQ | 0.2 ng/mL | [9] |

| 0.5 ng/mL | [4][5][8] | |

| 1.0 ng/mL | [3] | |

| Accuracy | 95.2% - 102.2% | [9] |

| Inter-batch: -7.00% to 5.98% | [4][5][8] | |

| Precision (%RSD) | 3.9% - 9.6% | [9] |

| Inter-batch: 0.98% to 3.39% | [4][5][8] | |

| Mean Recovery | 90.1% - 104.1% | [3] |

| Plasma Stability | 3 months at -20°C (derivatized) | [3] |

Mandatory Visualizations

References

- 1. au.edu.sy [au.edu.sy]

- 2. researchgate.net [researchgate.net]

- 3. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]

- 9. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Prasugrel-d3 as an Internal Standard in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Prasugrel-d3 as an internal standard in the quantitative analysis of prasugrel and its metabolites in clinical trial samples. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and instrument response, ensuring the accuracy and reliability of bioanalytical data.

Prasugrel is a prodrug that is rapidly metabolized to its active metabolite, R-138727, which is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] This action inhibits platelet activation and aggregation, making it a crucial therapy for patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] Accurate measurement of prasugrel and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments in clinical trials.[3][4]

The following sections detail the bioanalytical method, experimental protocols, and performance data for the quantification of prasugrel's active metabolite using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method Performance

The use of this compound as an internal standard in LC-MS/MS assays for the quantification of prasugrel's active metabolite (R-138727) has been validated in numerous studies. These methods demonstrate high sensitivity, accuracy, and precision, making them suitable for regulated bioanalysis in clinical trials.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method using this compound for the analysis of prasugrel's active metabolite in human plasma.

| Table 1: Calibration Curve and Linearity | |

| Analyte | Prasugrel Active Metabolite (R-138727) |

| Internal Standard | This compound |

| Matrix | Human Plasma |

| Linearity Range | 0.2 - 120 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Table 2: Precision and Accuracy | |||

| Analyte Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC (e.g., 0.6 ng/mL) | < 15% | < 15% | ± 15% |

| Mid QC (e.g., 60 ng/mL) | < 15% | < 15% | ± 15% |

| High QC (e.g., 100 ng/mL) | < 15% | < 15% | ± 15% |

| LLOQ (e.g., 0.2 ng/mL) | < 20% | < 20% | ± 20% |

| Data synthesized from typical bioanalytical method validation reports.[5][7] |

| Table 3: Recovery and Matrix Effect | |

| Parameter | Typical Value |

| Mean Recovery | 90.1 - 104.1%[6] |

| Matrix Effect | No significant matrix effect observed[6] |

Experimental Protocols

The following protocols describe the key steps for the quantification of prasugrel's active metabolite in human plasma using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Prasugrel Active Metabolite (R-138727) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of R-138727 reference standard.

-

Dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile).

-

Store at -20°C.

b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of the same organic solvent used for the analyte.

-

Store at -20°C.

c. Working Solutions:

-

Prepare serial dilutions of the R-138727 stock solution with 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples at various concentrations.

-

Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution with the same diluent.

Sample Preparation (Human Plasma)

Due to the instability of the thiol group in the active metabolite, derivatization is a critical step to ensure its stability during sample processing and analysis.[6][7]

a. Derivatization:

-

To 100 µL of human plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add a derivatizing agent such as N-ethylmaleimide or 2-bromo-3'-methoxyacetophenone to stabilize the active metabolite.[5][7]

-

Vortex briefly to mix.

b. Protein Precipitation or Liquid-Liquid Extraction:

-

Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute. Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube.

-

Liquid-Liquid Extraction: Add a suitable extraction solvent (e.g., methyl tert-butyl ether). Vortex and centrifuge to separate the layers. Transfer the organic layer to a new tube.

c. Evaporation and Reconstitution:

-

Evaporate the supernatant or organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Typical Condition |

| Column | C18 reverse-phase column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm)[6] |

| Mobile Phase | A: 10 mM Ammonium formate in water (pH 3.0) B: Acetonitrile[6] |

| Gradient | Isocratic or gradient elution depending on the method |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 30 - 40°C |

b. Mass Spectrometry (MS/MS) Conditions:

| Parameter | Typical Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Analyte (Derivatized R-138727): Specific m/z transition[5] IS (Derivatized this compound): Specific m/z transition |

| Ion Source Temperature | 400 - 550°C |

| Collision Gas | Argon |

Diagrams

Caption: Bioanalytical workflow for Prasugrel metabolite quantification.

Caption: Prasugrel's mechanism of action on platelet P2Y12 receptor.

References

- 1. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetic basis of the antiplatelet action of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic evaluation of prasugrel for the treatment of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Prasugrel-d3 Sample Preparation in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Prasugrel-d3, a deuterated internal standard for the quantitative analysis of the antiplatelet agent Prasugrel. The following sections offer comprehensive methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), designed to ensure accurate and reproducible results in a research and drug development setting.

Introduction

Prasugrel is a prodrug, and its active metabolite is responsible for the inhibition of platelet aggregation. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification of the analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proper sample preparation is a critical step to remove interfering substances from the biological matrix, thereby reducing matrix effects and improving the accuracy and precision of the analytical method. This document outlines three common and effective sample preparation techniques for the analysis of this compound in plasma.

Data Presentation: Quantitative Performance of Sample Preparation Techniques

The following table summarizes typical performance characteristics of the described sample preparation methods for thienopyridine compounds, which are expected to be similar for this compound. The data presented is a composite from various bioanalytical studies of Prasugrel's active metabolite and similar compounds, as specific quantitative data for this compound is not widely published.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Analyte Recovery | > 85% | > 80% | > 95% |

| Matrix Effect | Low to Moderate | Low to Moderate | Moderate to High |

| Precision (%RSD) | < 10% | < 15% | < 15% |

| Sample Throughput | Moderate | Low | High |

| Cost per Sample | High | Moderate | Low |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol describes a general procedure for the extraction of this compound from human plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

-

Human plasma containing this compound

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium hydroxide (AR grade)

-

Deionized water

-

SPE vacuum manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Pre-treatment:

-

To 500 µL of plasma sample in a polypropylene tube, add 500 µL of 4% formic acid in water.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

Dry the cartridge under high vacuum for 5 minutes.

-

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a method for the extraction of this compound from plasma using an organic solvent.

Materials:

-

Human plasma containing this compound

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Internal standard working solution

-

Polypropylene tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Pipette 500 µL of plasma into a 15 mL polypropylene tube.

-

Add 50 µL of internal standard working solution (if this compound is not the internal standard itself).

-

-

Extraction:

-

Add 3 mL of MTBE to the plasma sample.

-

Vortex the mixture vigorously for 5 minutes.

-

-

Phase Separation:

-

Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds.

-

Transfer the solution to an autosampler vial for analysis.

-

Protein Precipitation (PPT) Protocol

This protocol details a simple and rapid method for removing proteins from plasma samples to extract this compound.

Materials:

-

Human plasma containing this compound

-

Acetonitrile (HPLC grade) containing 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

Autosampler vials with inserts

Procedure:

-

Precipitation:

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 600 µL of cold acetonitrile (containing 0.1% formic acid).

-

-

Mixing:

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the clear supernatant to a clean autosampler vial with an insert.

-

-

Analysis:

-

The sample is now ready for direct injection into the LC-MS/MS system.

-

Mandatory Visualizations

The following diagrams illustrate the workflows of the described sample preparation techniques.

Application Notes and Protocols for Therapeutic Drug Monitoring of Prasugrel using Prasugrel-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent thienopyridine antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI). As a prodrug, prasugrel requires metabolic activation to exert its therapeutic effect. Therapeutic drug monitoring (TDM) of its active metabolite, R-138727, is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing bleeding risks, especially in specific patient populations. This document provides detailed application notes and protocols for the quantification of prasugrel's active metabolite in biological matrices, highlighting the use of its deuterated analog, Prasugrel-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Metabolic Activation of Prasugrel

Prasugrel undergoes a two-step metabolic process to form its active metabolite, R-138727.[1][2] The initial step involves rapid hydrolysis by carboxylesterases, primarily in the intestine, to form an inactive thiolactone intermediate.[1] Subsequently, this intermediate is converted to the active metabolite, R-138727, through a cytochrome P450 (CYP)-dependent oxidation in the liver. Several CYP isoenzymes, including CYP3A4, CYP2B6, CYP2C9, and CYP2C19, are involved in this second step.[1] The active metabolite contains a reactive thiol group that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation.[3]

Principle of Therapeutic Drug Monitoring using this compound

The quantitative analysis of prasugrel's active metabolite, R-138727, in plasma is challenging due to its inherent instability. The presence of a free thiol group makes the molecule susceptible to oxidation. To overcome this, a derivatization step is essential immediately after blood collection to stabilize the metabolite.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This compound has chemical and physical properties nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for accurate correction of any analyte loss during sample processing and for variations in instrument response, leading to high precision and accuracy in the final concentration measurement.

Experimental Protocols

The following protocol is a compiled methodology based on established LC-MS/MS methods for the quantification of prasugrel's active metabolite using a deuterated internal standard.

Blood Sample Collection and Stabilization

-

Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

Immediately after collection, add a derivatizing agent to stabilize the active metabolite, R-138727. A commonly used agent is 2-bromo-3'-methoxyacetophenone.[4]

-

Vortex the tube for 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to a clean polypropylene tube and store at -80°C until analysis.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Add 50 µL of 0.1 M HCl and vortex for 10 seconds.

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., Hypurity C18, 5 µm, 50 mm × 4.6 mm) is suitable for separation.[5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) can be used.[5]

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Prasugrel Active Metabolite (R-138727) derivative: To be determined based on the specific derivatizing agent used.

-

This compound Internal Standard derivative: To be determined based on the specific derivatizing agent used.

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

-

Data Presentation: Method Validation Parameters

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of prasugrel's active metabolite.

Table 1: Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 250 ng/mL | [4] |

| Correlation Coefficient (r²) | > 0.99 | [5] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [4] |

Table 2: Accuracy and Precision

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 | [4] |

| Low QC | 1.5 | < 15 | < 15 | 85 - 115 | [4] |

| Mid QC | 100 | < 15 | < 15 | 85 - 115 | [4] |

| High QC | 200 | < 15 | < 15 | 85 - 115 | [4] |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) | Reference |

| Prasugrel Active Metabolite | 90.1 - 104.1 | Not significant | [5] |

| This compound (Internal Standard) | Consistent with analyte | Not significant | [5] |

Visualizations

Metabolic Pathway of Prasugrel

Caption: Metabolic activation pathway of prasugrel.

Experimental Workflow for TDM of Prasugrel Active Metabolite

Caption: Experimental workflow for prasugrel TDM.

Logical Relationship of this compound as an Internal Standard

Caption: Role of this compound as an internal standard.

References

- 1. Pharmacokinetic basis of the antiplatelet action of prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]